5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[[3-(methanesulfonamido)phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S/c1-9-6-12(20-27-9)14(22)19-16-18-13(8-26-16)15(23)17-10-4-3-5-11(7-10)21-28(2,24)25/h3-8,21H,1-2H3,(H,17,23)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHECTEFKRVHSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure
The compound consists of a methyl group, an isoxazole ring, and a sulfonamide moiety, contributing to its unique pharmacological properties. The structural formula is as follows:
Anticancer Properties
Research indicates that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain isoxazole derivatives can induce apoptosis in HL-60 cells by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 . Specifically, the compound under discussion has shown potential in inhibiting cell proliferation and inducing cell cycle arrest.
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Methyl-N-(...) | HL-60 | 86-755 | Induction of apoptosis and cell cycle arrest |
| Isoxazole (3) | Various cancer cells | Varies | Modulation of Bcl-2 and p21 levels |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. It has been shown to interfere with the production of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells. This suggests that the compound may have therapeutic potential in treating inflammatory diseases by modulating immune responses .
The biological activity of 5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide appears to be multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, which is evidenced by changes in gene expression profiles.
- Cell Cycle Arrest : It causes cell cycle arrest at specific checkpoints, thereby inhibiting cancer cell proliferation.
- Cytokine Modulation : The compound reduces the levels of inflammatory cytokines, suggesting a role in managing chronic inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A recent study evaluated the effects of various isoxazole compounds on different cancer cell lines, noting significant reductions in cell viability at concentrations as low as 10 μM.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ primarily in substituents on the phenyl ring, heterocyclic cores, and linker groups. Key examples include:
Structural Insights :
Key Differences :
- The target compound’s oxazole-carbamoyl linker may require additional steps, such as coupling 3-(methylsulfonamido)phenyl isocyanate to the oxazole intermediate.
SAR Trends :
- Hydrophilic Groups (e.g., methylsulfonamido) may improve solubility but reduce membrane permeability.
- Halogen Substituents (e.g., chloro, fluoro) enhance binding to hydrophobic pockets in target proteins .
Physicochemical Properties
Notes:
Q & A
Q. What are the standard synthetic routes for preparing 5-methyl-N-(4-((3-(methylsulfonamido)phenyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including coupling of isoxazole-3-carboxylic acid derivatives with substituted anilines. A general procedure (e.g., as described for diarylisoxazole-3-carboxamides) involves activating the carboxylic acid using coupling reagents like HATU or DCC, followed by amide bond formation with the appropriate amine under inert conditions . Key factors affecting yield include solvent choice (e.g., DMF or THF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reagents. For example, reports a 18% yield for a structurally similar compound due to competing side reactions, which underscores the need for optimizing reaction time and purification steps (e.g., column chromatography) .
Q. What analytical techniques are critical for characterizing this compound and confirming its purity?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. and NMR (e.g., 500 MHz in DMSO-d) confirm structural integrity by resolving peaks corresponding to methylsulfonamido, oxazole, and isoxazole moieties . Mass spectrometry (HRMS-ESI) validates molecular weight, with deviations >0.5 ppm indicating impurities. Purity ≥95% is typically required for biological assays, achievable via recrystallization or preparative HPLC .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats is mandatory. The compound’s structural analogs (e.g., N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), necessitating fume hood use and strict waste disposal protocols . Emergency procedures include immediate rinsing for eye exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data across studies (e.g., mitochondrial vs. enzymatic assays)?
Contradictions often arise from differences in assay conditions (e.g., mitochondrial purity, DMSO concentration). A robust experimental design includes:
- Positive controls : Use known inhibitors (e.g., cyclosporin A for mitochondrial permeability transition pore studies) to validate assay conditions .
- Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify off-target effects.
- Replicate consistency : Perform triplicate measurements across independent biological replicates (e.g., isolated mitochondria from ≥3 mice) .
- Orthogonal assays : Confirm activity using fluorescence-based assays (e.g., Rh123 for mitochondrial membrane potential) alongside enzymatic readouts .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining target affinity?
Structural modifications guided by SAR studies can enhance bioavailability:
- Solubility : Introduce polar groups (e.g., hydroxyl or methoxy) to the phenyl ring, as seen in analogs with improved aqueous solubility .
- Metabolic stability : Replace labile esters with amides or heterocycles (e.g., oxadiazoles) to reduce CYP450-mediated degradation .
- Permeability : Evaluate logP values (target 2–4) using HPLC-derived retention times or computational models .
In vitro assays (e.g., Caco-2 monolayers) and microsomal stability tests are critical for iterative optimization .
Q. How does the compound’s interaction with non-target proteins (e.g., serum albumin) influence its pharmacological profile?
Binding to serum albumin (detected via fluorescence quenching or SPR) can prolong half-life but reduce free drug concentration. To assess:
- Equilibrium dialysis : Measure unbound fraction in human plasma .
- Competitive binding : Co-incubate with warfarin or ibuprofen (Site I/II ligands) to identify binding sites .
Adjust dosing regimens or develop prodrugs if albumin binding exceeds 90% .
Q. What methodologies assess the compound’s environmental impact, including biodegradation and ecotoxicity?
Follow protocols from environmental chemistry studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Expose to UV light or hydrolytic conditions (pH 4–9) and monitor via LC-MS .
- Ecotoxicity : Use zebrafish embryos (Danio rerio) for acute toxicity (LC) and teratogenicity assays .
- Bioaccumulation : Calculate bioconcentration factors (BCF) using OECD 305 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
